![molecular formula C10H11ClFNO B2747751 4-chloro-N-(4-fluorophenyl)butanamide CAS No. 5298-53-3](/img/structure/B2747751.png)
4-chloro-N-(4-fluorophenyl)butanamide
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Overview
Description
“4-chloro-N-(4-fluorophenyl)butanamide” is a chemical compound with the molecular formula C10H11ClFNO . It has a molecular weight of 215.65 .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-(4-fluorophenyl)butanamide” can be represented by the InChI code: InChI=1S/C10H12FNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3, (H,12,13) . This structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications
Medicinal Chemistry
4-chloro-N-(4-fluorophenyl)butanamide: is a compound that can be utilized in medicinal chemistry for the synthesis of various pharmaceutical agents. Its structure allows for the introduction of fluorine atoms into bioactive molecules, which can significantly alter their pharmacokinetic and pharmacodynamic properties . The presence of both chloro and fluoro substituents can be exploited to create derivatives with potential therapeutic effects, such as increased metabolic stability or improved binding affinity to target proteins.
Agriculture
In the field of agriculture, 4-chloro-N-(4-fluorophenyl)butanamide may serve as a precursor for the development of novel agrochemicals . The modification of this compound could lead to the creation of pesticides or herbicides with enhanced efficacy due to the presence of fluorine, which is known for its ability to penetrate biological membranes and resist degradation by enzymes.
Material Science
Material science can benefit from the incorporation of 4-chloro-N-(4-fluorophenyl)butanamide in the synthesis of advanced materials . The compound’s molecular structure could be integral in developing new polymers or coatings that exhibit unique properties such as resistance to heat, chemicals, or UV radiation.
Chemical Synthesis
As a building block in chemical synthesis, 4-chloro-N-(4-fluorophenyl)butanamide is valuable for its reactivity and the ability to undergo various chemical transformations . It can be used to synthesize a wide range of organic compounds, including complex molecules with multiple chiral centers or heterocyclic structures.
Pharmacology
In pharmacology, 4-chloro-N-(4-fluorophenyl)butanamide could be investigated for its potential biological activities . Research could focus on its interaction with biological targets, such as enzymes or receptors, to determine if it possesses any intrinsic activity that could be therapeutically relevant.
Environmental Applications
Environmental science might explore the use of 4-chloro-N-(4-fluorophenyl)butanamide in the remediation of pollutants or as a tracer for environmental studies . Its chemical stability and detectability could make it suitable for tracking the movement of contaminants in soil or water.
Mechanism of Action
Target of Action
Similar compounds such as afatinib are known to target the ErbB receptor family members . These receptors play a crucial role in cell growth and differentiation .
Mode of Action
Compounds with similar structures, like afatinib , are designed to covalently bind and irreversibly block enzymatically active ErbB receptor family members . This suggests that 4-chloro-N-(4-fluorophenyl)butanamide might interact with its targets in a similar manner.
Biochemical Pathways
The inhibition of erbb receptors by similar compounds can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .
Result of Action
The inhibition of erbb receptors by similar compounds can lead to the suppression of cell growth and induction of apoptosis .
properties
IUPAC Name |
4-chloro-N-(4-fluorophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-7-1-2-10(14)13-9-5-3-8(12)4-6-9/h3-6H,1-2,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDYQLLSFGXUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-fluorophenyl)butanamide |
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